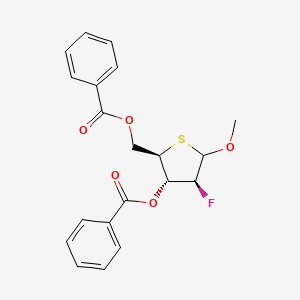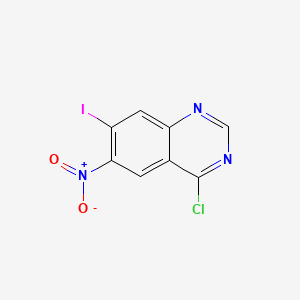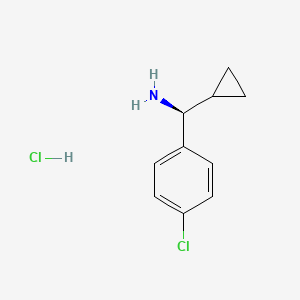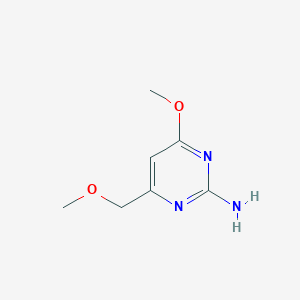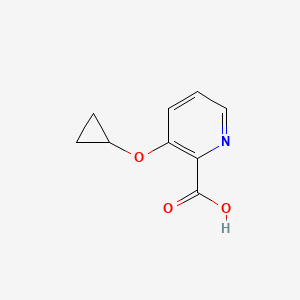
3-Cyclopropoxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxypicolinic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a cyclopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypicolinic acid typically involves the cyclopropanation of picolinic acid derivatives. One common method is the reaction of picolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Cyclopropyl bromide in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted picolinic acid derivatives.
Applications De Recherche Scientifique
3-Cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The cyclopropoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
3-Cyclopropoxypicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its binding interactions and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-7(2-1-5-10-8)13-6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12) |
Clé InChI |
OGXGYHPHSNCVFH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(N=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


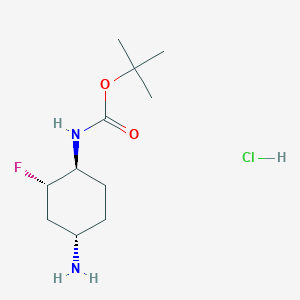
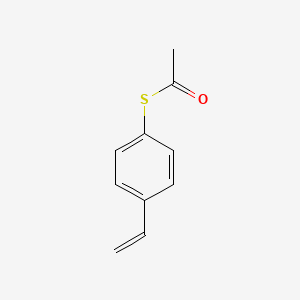
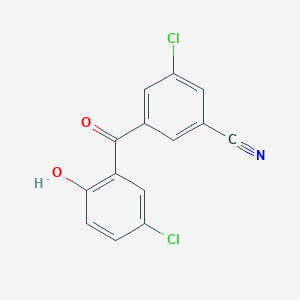

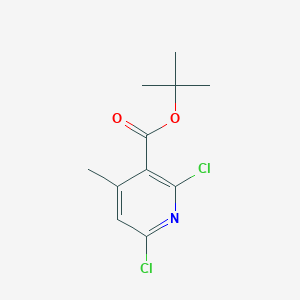
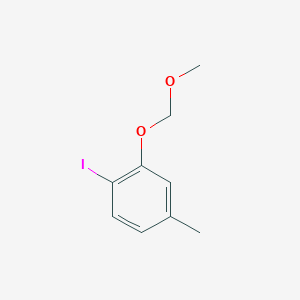

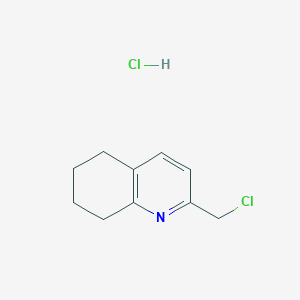
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
